![molecular formula C11H23N3O B11736239 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11736239.png)
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of N-methylpyrrolidine with an appropriate amine and a propanamide derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as heating, stirring, and purification to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various pharmaceuticals and fine chemicals .
Mécanisme D'action
The mechanism of action of 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide can be compared with other similar compounds such as pyrrolopyrazine derivatives and pyrrolidinone derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example, pyrrolopyrazine derivatives are known for their antimicrobial and kinase inhibitory activities, while pyrrolidinone derivatives exhibit a wide range of biological activities including anti-inflammatory and anticancer properties .
Propriétés
Formule moléculaire |
C11H23N3O |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-8(2)14(11(15)9(3)12)10-5-6-13(4)7-10/h8-10H,5-7,12H2,1-4H3/t9?,10-/m0/s1 |
Clé InChI |
LFPSXISSXRJOII-AXDSSHIGSA-N |
SMILES isomérique |
CC(C)N([C@H]1CCN(C1)C)C(=O)C(C)N |
SMILES canonique |
CC(C)N(C1CCN(C1)C)C(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11736159.png)
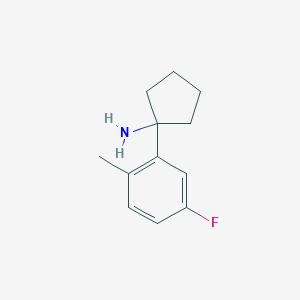
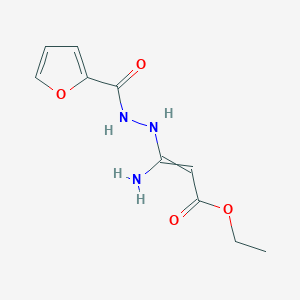
![1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736193.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736201.png)
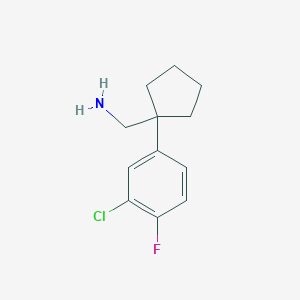

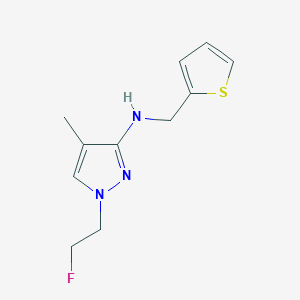
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine](/img/structure/B11736226.png)
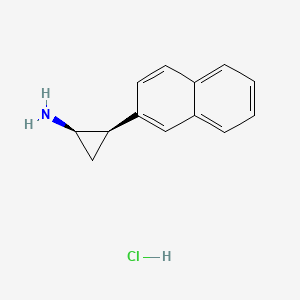
![2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11736236.png)
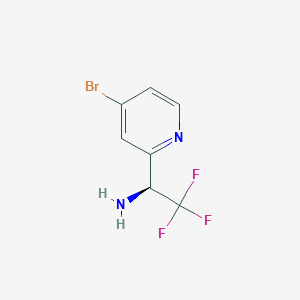
![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736254.png)
![1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11736262.png)
